Cas no 1097834-91-7 (Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate)
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
- methyl 3-bromo-1-methylpyrrole-2-carboxylate
- G74981
- 1097834-91-7
- DB-209239
- Methyl3-bromo-1-methyl-1H-pyrrole-2-carboxylate
- SCHEMBL17700936
- SB63271
- CS-0529234
-
- Inchi: 1S/C7H8BrNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3
- InChI Key: CVFPFJUOVNZWDD-UHFFFAOYSA-N
- SMILES: BrC1C=CN(C)C=1C(=O)OC
Computed Properties
- Exact Mass: 216.97384g/mol
- Monoisotopic Mass: 216.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 31.2Ų
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198239-1g |
methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A109005851-1g |
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 95% | 1g |
$669.60 | 2023-09-04 | |
| Chemenu | CM198239-1g |
methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 95% | 1g |
$620 | 2023-11-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599898-100mg |
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 98% | 100mg |
¥1008.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599898-250mg |
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 98% | 250mg |
¥2058.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599898-1g |
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate |
1097834-91-7 | 98% | 1g |
¥3864.00 | 2024-08-09 |
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1097834-91-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1097834-91-7) is a highly valuable intermediate in the field of pharmaceutical synthesis, playing a crucial role in the development of novel therapeutic agents. This compound, characterized by its brominated and carboxylated pyrrole core, has garnered significant attention due to its versatility in constructing complex molecular architectures.
The structural motif of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate makes it an attractive building block for medicinal chemists. The presence of both a bromine substituent and a carboxylate group provides multiple sites for further functionalization, enabling the synthesis of a wide array of derivatives. These derivatives are of particular interest in the design of small-molecule drugs targeting various biological pathways.
In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly pyrroles, due to their diverse biological activities. Pyrroles are fundamental structural units in many natural products and pharmacologically active molecules. The compound Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is no exception and has been extensively studied for its potential applications in drug discovery.
One of the most compelling aspects of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is its utility in constructing more complex scaffolds through cross-coupling reactions. The bromine atom at the 3-position allows for palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are powerful tools for forming carbon-carbon bonds. These reactions are pivotal in generating intricate molecular structures that can exhibit enhanced binding affinity and selectivity towards biological targets.
The carboxylate group at the 2-position of the pyrrole ring also offers opportunities for further derivatization. It can be esterified, amidated, or used in condensation reactions to form amides or other functional groups. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics of lead compounds.
Recent studies have highlighted the importance of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate in the development of inhibitors targeting enzymes involved in cancer metabolism. Pyrrole-based compounds have shown promise as kinase inhibitors and have been explored in clinical trials for their ability to disrupt aberrant signaling pathways in tumor cells. The bromine and carboxylate functionalities provide handles for designing molecules that can selectively inhibit these enzymes while minimizing off-target effects.
The compound has also been investigated for its potential applications in antiviral therapy. The unique structural features of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate allow it to interact with viral proteases and polymerases, thereby inhibiting viral replication. Researchers have leveraged its scaffold to develop novel antiviral agents that exhibit potent activity against a range of viruses, including those responsible for chronic infections.
In addition to its role in oncology and virology, Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate has been explored in the treatment of neurological disorders. Pyrrole derivatives have demonstrated neuroprotective properties and have been investigated as potential therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the pyrrole core through cross-coupling reactions has allowed scientists to fine-tune the pharmacological properties of these compounds, enhancing their therapeutic efficacy.
The synthesis of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate itself is a testament to the advancements in synthetic organic chemistry. Modern synthetic strategies have enabled the efficient preparation of this intermediate with high purity and yield, making it readily available for further derivatization. The development of novel catalytic systems and green chemistry approaches has further streamlined its production, ensuring sustainability in pharmaceutical manufacturing.
The future prospects for Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate are vast and exciting. As our understanding of biological pathways continues to grow, so does the demand for innovative molecular tools to modulate these pathways. The compound's versatility as a synthetic intermediate positions it as a cornerstone in the development of next-generation therapeutics.
In conclusion, Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1097834-91-7) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. With ongoing research uncovering new biological targets and synthetic methodologies, the importance of this compound is set to grow even further.
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